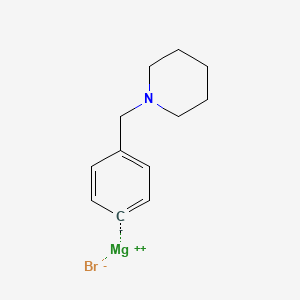
a,a-Diisopropylhomoveratronitrile
Übersicht
Beschreibung
A,a-Diisopropylhomoveratronitrile (DIPHVN) is a highly reactive organic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor and is highly flammable. DIPHVN has two isopropyl groups attached to a central nitrogen atom, making it a useful reagent for a variety of synthetic transformations. DIPHVN is a versatile reagent for the synthesis of a range of organic compounds and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
A,a-Diisopropylhomoveratronitrile is a versatile reagent for the synthesis of a range of organic compounds. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has also been used in the synthesis of novel polymers and in the synthesis of novel materials for use in biomedical applications.
Wirkmechanismus
A,a-Diisopropylhomoveratronitrile is a highly reactive compound and readily undergoes a variety of reactions. It is an electrophilic reagent and can react with nucleophiles, such as alcohols, amines, and carboxylic acids, to form new compounds. It is also a useful catalyst for the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound is highly toxic and should be handled with extreme caution. It is a skin and eye irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
A,a-Diisopropylhomoveratronitrile is a useful reagent for a variety of synthetic transformations, but it is also highly toxic and should be handled with extreme caution. It is also highly flammable and can easily ignite if it comes into contact with open flames or sparks. It is also highly volatile and can easily evaporate if it is not stored properly.
Zukünftige Richtungen
The potential applications of a,a-Diisopropylhomoveratronitrile are vast and continue to be explored. Research is ongoing into the use of this compound in the synthesis of novel materials for use in biomedical applications. Additionally, research is ongoing into the use of this compound in the synthesis of novel polymers and other organic compounds. Finally, research is ongoing into the use of this compound as a catalyst for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2-propan-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(2)16(10-17,12(3)4)13-7-8-14(18-5)15(9-13)19-6/h7-9,11-12H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPDXOUCSSNGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B3179343.png)

![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)


![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)




